4-(Difluoromethoxy)-3-isopropoxybenzoic acid

PDE4 inhibitor atopic dermatitis subtype selectivity

4-(Difluoromethoxy)-3-isopropoxybenzoic acid (CAS 159783-48-9; molecular formula C₁₁H₁₂F₂O₄; MW 246.21 g/mol) is a disubstituted benzoic acid derivative bearing a difluoromethoxy group at the 4-position and an isopropoxy group at the 3-position. It serves as a critical, non-interchangeable advanced intermediate in the multi-step synthesis of Difamilast (OPA-15406/MM36), a topical, nonsteroidal phosphodiesterase-4 (PDE4) inhibitor with pronounced subtype B selectivity (PDE4B IC₅₀ = 0.0112 µM) that received PMDA approval in Japan and FDA approval in the United States for the treatment of mild-to-moderate atopic dermatitis.

Molecular Formula C11H12F2O4
Molecular Weight 246.21 g/mol
Cat. No. B13349909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-isopropoxybenzoic acid
Molecular FormulaC11H12F2O4
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)C(=O)O)OC(F)F
InChIInChI=1S/C11H12F2O4/c1-6(2)16-9-5-7(10(14)15)3-4-8(9)17-11(12)13/h3-6,11H,1-2H3,(H,14,15)
InChIKeyKXXUFWHXCJFXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)-3-isopropoxybenzoic Acid (CAS 159783-48-9): Core Intermediate for PDE4B-Selective Drug Synthesis


4-(Difluoromethoxy)-3-isopropoxybenzoic acid (CAS 159783-48-9; molecular formula C₁₁H₁₂F₂O₄; MW 246.21 g/mol) is a disubstituted benzoic acid derivative bearing a difluoromethoxy group at the 4-position and an isopropoxy group at the 3-position [1]. It serves as a critical, non-interchangeable advanced intermediate in the multi-step synthesis of Difamilast (OPA-15406/MM36), a topical, nonsteroidal phosphodiesterase-4 (PDE4) inhibitor with pronounced subtype B selectivity (PDE4B IC₅₀ = 0.0112 µM) that received PMDA approval in Japan (2021) and FDA approval in the United States (2026) for the treatment of mild-to-moderate atopic dermatitis [1]. The compound is commercially manufactured at scale (>99% purity) specifically to supply the Difamilast synthetic route .

Why 4-(Difluoromethoxy)-3-isopropoxybenzoic Acid Cannot Be Replaced by Other In-Class Benzoic Acid Intermediates


The 3-isopropoxy-4-difluoromethoxy substitution pattern on the benzoic acid scaffold is not a generic decoration; it directly encodes the pharmacophoric elements that confer PDE4B-subtype selectivity upon the final drug substance Difamilast. Substituting this intermediate with the Roflumilast intermediate 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid—which swaps the isopropoxy for a cyclopropylmethoxy group—yields a final compound (Roflumilast) that exhibits no PDE4B-versus-PDE4D selectivity (IC₅₀ <1 nM for both isoforms) [1]. Similarly, using a positional isomer such as 2-(difluoromethoxy)-4-isopropoxy-benzoic acid (CAS 1394031-20-9) places the difluoromethoxy group ortho to the carboxylic acid rather than para, fundamentally altering the geometry of the oxazole-forming condensation and the resulting pharmacophore . Even close structural analogs lacking the difluoromethoxy group (e.g., 4-isopropoxybenzoic acid, XLogP = 2.17) cannot recapitulate the hydrogen-bonding and metabolic-stability contributions of the -OCF₂H moiety that are integral to topical PDE4 inhibitor design [1]. Each substitution is synthetically and pharmacologically deterministic; there is no drop-in replacement.

Quantitative Differentiation Evidence for 4-(Difluoromethoxy)-3-isopropoxybenzoic Acid vs. Closest Analogs


PDE4B Subtype Selectivity Encoded by the Target Compound's Substitution Pattern vs. Roflumilast Intermediate

The final drug Difamilast—built directly from 4-(difluoromethoxy)-3-isopropoxybenzoic acid via benzamide formation and oxazole cyclization—exhibits a 6.6-fold selectivity for PDE4B (IC₅₀ = 0.0112 µM) over PDE4D (IC₅₀ = 0.0738 µM) [1]. This is a deliberate design feature: PDE4B inhibition drives anti-inflammatory efficacy in skin, while PDE4D inhibition is associated with emesis. In contrast, Roflumilast—constructed from 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid—shows no PDE4B-vs-PDE4D discrimination, with IC₅₀ values of 0.7–0.9 nM across PDE4A1, PDE4A4, PDE4B1, and PDE4B2 isoforms . The 3-isopropoxy substituent on the target compound is the key structural determinant enabling this therapeutically meaningful subtype selectivity [1].

PDE4 inhibitor atopic dermatitis subtype selectivity Difamilast Roflumilast

Positional Substitution Specificity: 4-OCF₂H/3-OiPr vs. 2-OCF₂H/4-OiPr Isomer

The target compound 4-(difluoromethoxy)-3-isopropoxybenzoic acid places the carboxylic acid para to the difluoromethoxy group and meta to the isopropoxy group. Its positional isomer 2-(difluoromethoxy)-4-isopropoxy-benzoic acid (CAS 1394031-20-9) reverses this, placing the acid ortho to the -OCF₂H group. This regioisomerism critically affects the trajectory of the oxazole-forming condensation with benzamide 15.6 in the Difamilast synthesis [1]. In the Difamilast patent (WO2007058338, Example 352), the oxazole ring is constructed via condensation of the benzamide derived specifically from the 4-OCF₂H/3-OiPr acid with 1-acetoxy-3-chloroacetone; the 2-OCF₂H/4-OiPr isomer would produce a regioisomeric oxazole with a different vector of the difluoromethoxyphenyl moiety relative to the oxazole core, fundamentally altering PDE4 binding [1]. No literature reports describe successful Difamilast synthesis from the 2-OCF₂H positional isomer .

positional isomer oxazole cyclization pharmacophore geometry regiospecific synthesis

Lipophilicity (XLogP3) Differentiation: Dual-Substituted Target vs. Mono-Substituted Analogs

The target compound's computed XLogP3 of 3.4 reflects the balanced lipophilicity contributed by both the difluoromethoxy (-OCF₂H) and isopropoxy (-OiPr) substituents, which is critical for the topical pharmacokinetic profile of the final drug Difamilast [1]. In comparison, 4-(difluoromethoxy)benzoic acid (CAS 4837-20-1), which lacks the 3-isopropoxy group, has an XLogP3 of 2.9—a difference of 0.5 log units that corresponds to an approximately 3.2-fold lower octanol-water partition coefficient . 4-Isopropoxybenzoic acid (CAS 13205-46-4), lacking the difluoromethoxy group, has a LogP of approximately 2.17, representing a ~17-fold difference in partition coefficient versus the target compound . These differences cumulatively impact the skin-penetration and formulation characteristics of the final drug product, which is formulated as a 1% ointment for topical application [1].

lipophilicity XLogP3 topical formulation skin penetration physicochemical properties

Commercial Production Scalability and Purity Grade: Target Compound vs. Roflumilast Intermediate

4-(Difluoromethoxy)-3-isopropoxybenzoic acid is manufactured at commercial scale with a purity specification of >99% by Anqing Bayee Biotechnology Co., Ltd., specifically for the Difamilast supply chain, with the manufacturer stating long-term stable supply capability . In comparison, the Roflumilast intermediate 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (CAS 162401-62-9) is typically offered at 95–98% purity across multiple vendors such as BenchChem (95%) and Thermo Scientific (98%), with batch sizes commonly limited to gram quantities for research use . The target compound is also available at 99% purity from Shanghai Famo Biotechnology, further confirming multi-vendor commercial-grade availability [1]. The higher baseline purity of the target compound reduces the burden of pre-synthetic purification when used in cGMP or late-stage pharmaceutical manufacturing.

commercial scale purity specification supply chain Difamilast Roflumilast pharmaceutical intermediate

Optimal Procurement and Application Scenarios for 4-(Difluoromethoxy)-3-isopropoxybenzoic Acid Based on Quantitative Evidence


Difamilast API Manufacturing and Generic Development Programs

This compound is the irreplaceable advanced intermediate for the synthesis of Difamilast (OPA-15406) API, as demonstrated by Example 352 in the core composition-of-matter patent WO2007058338 [1]. With the FDA approval of Difamilast (Adquey) in February 2026 and PMDA approval in Japan (2021), demand for cGMP-grade 4-(difluoromethoxy)-3-isopropoxybenzoic acid is directly linked to commercial and generic Difamilast manufacturing. The compound's commercial-scale availability at >99% purity from dedicated manufacturers makes it the procurement-ready choice for both innovator supply chains and ANDA/505(b)(2) development programs targeting the atopic dermatitis market.

PDE4B-Selective Inhibitor Medicinal Chemistry and Lead Optimization

Research groups pursuing PDE4B-selective inhibitors with reduced emetic liability should prioritize this intermediate, as the 3-isopropoxy-4-difluoromethoxy pharmacophore has been clinically validated to deliver 6.6-fold PDE4B-over-PDE4D selectivity in Difamilast [1]. The Roflumilast intermediate (3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid) cannot provide this subtype selectivity, as evidenced by Roflumilast's equipotent inhibition of PDE4B and PDE4D (both IC₅₀ <1 nM) . For structure-activity relationship (SAR) campaigns, the target compound offers a validated starting point for exploring modifications around the isopropoxy and difluoromethoxy motifs while retaining the PDE4B-selective core.

Topical Dermatological Formulation Development Requiring Specific Lipophilicity

The compound's computed XLogP3 of 3.4—resulting from the synergistic contribution of both the 3-isopropoxy and 4-difluoromethoxy substituents—directly supports the topical formulation requirements of Difamilast 1% ointment [1]. This lipophilicity value cannot be achieved with the simpler mono-substituted analogs 4-(difluoromethoxy)benzoic acid (XLogP3 = 2.9) or 4-isopropoxybenzoic acid (LogP ≈ 2.17) . Formulation scientists developing topical PDE4 inhibitors should procure this specific intermediate to ensure that the physicochemical properties of the resulting drug substance align with the skin-penetration and local retention profile clinically demonstrated by Difamilast [1].

Pharmaceutical Intermediate Supply Chain Qualification for cGMP Manufacturing

Organizations qualifying a supply chain for cGMP production of a PDE4 inhibitor should prioritize 4-(difluoromethoxy)-3-isopropoxybenzoic acid based on its proven commercial manufacturability at >99% purity and the availability of multiple qualified vendors (Bayee Bio, Shanghai Famo) offering stable, long-term supply [1]. In contrast, alternative PDE4 inhibitor intermediates such as 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid remain predominantly available at research-scale quantities (250 mg–1 g) with lower purity specifications (95–98%), representing a higher supply-chain qualification burden for industrial programs .

Quote Request

Request a Quote for 4-(Difluoromethoxy)-3-isopropoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.